molecular formula C17H19FN4O3S B3441011 7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No.: B3441011
M. Wt: 378.4 g/mol
InChI Key: QDZSXOSRYBXWGA-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as quinolines, which are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The presence of a piperazinyl group and a carboxylic acid group suggests that this compound might have interesting biological activities, as these groups are often found in bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the piperazinyl group, and the attachment of the carboxylic acid group . The exact methods would depend on the specific starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . For example, the carboxylic acid group might react with bases to form salts, or it might undergo condensation reactions with alcohols to form esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, could be determined using various analytical techniques . These properties would be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on the specific biological targets it interacts with . For example, if it interacts with enzymes, it might act as an inhibitor or a substrate .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . For example, if it is a strong acid, it might be corrosive and pose a risk of burns . It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications . For example, if it has promising biological activity, it might be studied further as a potential drug . Alternatively, if it has interesting chemical properties, it might be used as a building block for the synthesis of other compounds .

Properties

IUPAC Name

7-(4-carbamothioylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3S/c1-2-20-9-11(16(24)25)15(23)10-7-12(18)14(8-13(10)20)21-3-5-22(6-4-21)17(19)26/h7-9H,2-6H2,1H3,(H2,19,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZSXOSRYBXWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Reactant of Route 5
7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

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